![molecular formula C17H16ClNO4 B5779496 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, also known as CNEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNEB is a member of the nitrobenzene family and has been shown to possess unique properties that make it a valuable tool in various areas of research.
Mécanisme D'action
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene reacts with ROS through a process known as nucleophilic substitution. The nitro group in 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene acts as a leaving group, and the resulting intermediate undergoes a series of reactions that ultimately lead to the formation of a fluorescent product.
Biochemical and Physiological Effects:
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have minimal effects on cellular viability and metabolism, making it an ideal tool for studying ROS in living cells. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have low toxicity in animal models, further highlighting its potential as a safe and effective research tool.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its high selectivity for ROS, allowing for accurate detection and quantification of these molecules in complex biological systems. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its relatively low fluorescence quantum yield, which may limit its sensitivity in certain applications.
Orientations Futures
There are several potential future directions for research involving 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene. One area of interest is the development of new fluorescent probes based on the structure of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, with improved properties such as higher quantum yields and increased selectivity for specific ROS. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene may have potential applications in the development of new therapies for diseases characterized by high levels of ROS, such as cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanisms underlying the interaction between 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene and ROS, as well as the potential effects of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene on cellular signaling pathways.
Méthodes De Synthèse
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl alcohol with ethyl bromide, followed by the reaction of the resulting compound with 2-nitrovinylbenzene. The final product is obtained through a purification process involving recrystallization.
Applications De Recherche Scientifique
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to selectively react with ROS, producing a fluorescent signal that can be easily detected and quantified.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-17-11-13(9-10-19(20)21)7-8-16(17)23-12-14-5-3-4-6-15(14)18/h3-11H,2,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWYPWHZBSKXBF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
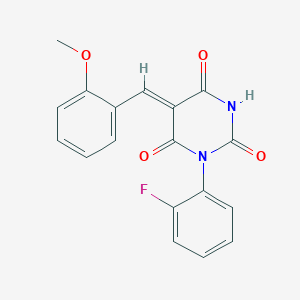

![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
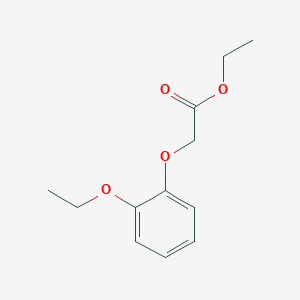
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
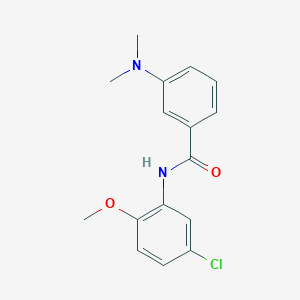
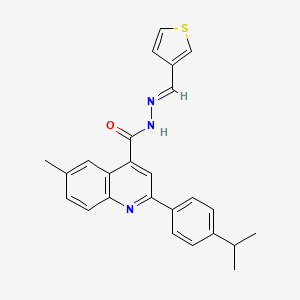
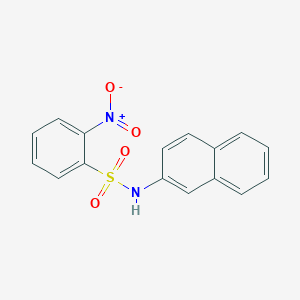
![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)